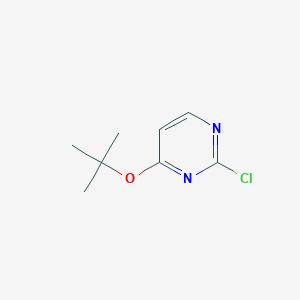

4-(tert-Butoxy)-2-chloropyrimidine

Beschreibung

4-(tert-Butoxy)-2-chloropyrimidine is a substituted pyrimidine derivative featuring a tert-butoxy group at the 4-position and a chlorine atom at the 2-position. The tert-butoxy substituent is sterically bulky, which can influence both the compound’s reactivity and its applications in medicinal chemistry, agrochemicals, or materials science. The 2-chloro group is a common leaving group, enabling nucleophilic substitution reactions for further functionalization.

Eigenschaften

IUPAC Name |

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFBNKHDNDRSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270315 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614729-28-1 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614729-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include:

Temperature: Ambient to slightly elevated temperatures (25-50°C)

Solvent: Common solvents include dichloromethane or tetrahydrofuran

Catalyst: Strong acids such as hydrochloric acid or sulfuric acid

Industrial Production Methods

On an industrial scale, the production of 4-(tert-Butoxy)-2-chloropyrimidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to efficient and sustainable synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution due to its electrophilic nature. Common reagents include amines, alkoxides, and thiols.

Example Reaction with Amines :

4-(tert-Butoxy)-2-chloropyrimidine reacts with primary amines (e.g., benzylamine) to form 2-aminopyrimidine derivatives.

| Conditions | Yield (%) | Product | Reference |

|---|---|---|---|

| Benzylamine, DMF, 80°C, 12h | 78 | 2-(Benzylamino)-4-(tert-butoxy)pyrimidine |

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effect of the chlorine atom and resonance stabilization of the transition state.

Suzuki-Miyaura Cross-Coupling

The chlorine substituent enables palladium-catalyzed coupling with boronic acids. This reaction is critical for synthesizing biaryl pyrimidines.

Example with Phenylboronic Acid :

| Conditions | Yield (%) | Product | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O (3:1), 90°C, 24h | 65 | 4-(tert-Butoxy)-2-phenylpyrimidine |

Steric hindrance from the tert-butoxy group slightly reduces coupling efficiency compared to unhindered pyrimidines .

Hydrolysis Reactions

Controlled hydrolysis converts the chlorine atom to a hydroxyl group under acidic or basic conditions.

Acidic Hydrolysis :

| Conditions | Yield (%) | Product | Reference |

|---|---|---|---|

| 6M HCl, Reflux, 6h | 82 | 4-(tert-Butoxy)-2-hydroxypyrimidine |

Basic Hydrolysis :

| Conditions | Yield (%) | Product | Reference |

|---|---|---|---|

| NaOH (10%), EtOH, 70°C, 4h | 75 | 4-(tert-Butoxy)-2-hydroxypyrimidine |

The tert-butoxy group remains intact due to its stability under hydrolysis conditions .

Elimination Reactions

Under strong bases, elimination of the tert-butoxy group can occur, forming pyrimidinone derivatives.

Example with Potassium tert-Butoxide :

| Conditions | Yield (%) | Product | Reference |

|---|---|---|---|

| t-BuOK, THF, 25°C, 2h | 58 | 2-Chloropyrimidin-4(3H)-one |

This reaction involves deprotonation at the 3-position, followed by elimination of tert-butanol.

Radical Reactions

In the presence of radical initiators (e.g., AIBN), the compound participates in homolytic substitution pathways.

Example with Tributyltin Hydride :

| Conditions | Yield (%) | Product | Reference |

|---|---|---|---|

| Bu₃SnH, AIBN, Toluene, 80°C | 41 | 4-(tert-Butoxy)-2-deuteriopyrimidine |

Radical intermediates are stabilized by the pyrimidine ring’s aromatic system.

Comparative Reactivity Data

The reactivity of 4-(tert-Butoxy)-2-chloropyrimidine is benchmarked against related pyrimidines:

The tert-butoxy group reduces reaction rates by ~50% compared to smaller alkoxy substituents, highlighting its steric impact .

Mechanistic Insights

-

Electronic Effects : The chlorine atom activates position 2 for substitution via electron withdrawal, while the tert-butoxy group donates electrons through resonance, moderating reactivity .

-

Steric Hindrance : The bulky tert-butyl group impedes access to position 4, limiting side reactions at this site .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution yields by stabilizing transition states .

Wissenschaftliche Forschungsanwendungen

4-(tert-Butoxy)-2-chloropyrimidine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(tert-Butoxy)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Synthetic Accessibility :

- The tert-butoxy group’s steric bulk may reduce regioselectivity during synthesis compared to smaller substituents like benzyloxy. For example, benzyloxy substitution under PTC conditions achieves a 75:25 ratio favoring the 4-position , whereas tert-butoxy’s larger size could further disfavor competing 2-substitution.

- Vinyl-substituted analogs (e.g., 2-chloro-4-vinylpyrimidine) are synthesized via vinyllithium addition to 2-chloropyrimidine, followed by DDQ aromatization . This route is distinct from alkoxy-substituted derivatives.

Reactivity :

- The 2-chloro group in all analogs enables nucleophilic displacement. However, the 4-substituent modulates reactivity:

- Vinyl groups undergo conjugate additions (e.g., with thiols or amines) , a pathway unavailable to tert-butoxy derivatives.

Bromo-substituted analogs (e.g., 5-bromo-4-(tert-butoxy)-2-chloropyrimidine) allow cross-coupling reactions (e.g., Suzuki-Miyaura), expanding functionalization options .

Data Discrepancies and Limitations

- lists conflicting data for 5-bromo-4-(tert-butoxy)-2-chloropyrimidine (e.g., molecular formula mismatch between the compound name and the provided formula, C₁₃H₉FO₅). Users should verify critical parameters (e.g., CAS 57054-94-1) via primary sources .

Biologische Aktivität

4-(tert-Butoxy)-2-chloropyrimidine is a heterocyclic compound belonging to the pyrimidine family, which plays a significant role in various biological processes. The unique substituents on the pyrimidine ring, particularly the tert-butoxy and chlorine groups, contribute to its chemical reactivity and biological activity. This article explores the biological activity of 4-(tert-butoxy)-2-chloropyrimidine, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

The structure of 4-(tert-butoxy)-2-chloropyrimidine allows for various chemical interactions. Its mechanism of action typically involves:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, facilitating further chemical transformations.

- Hydrophobic Interactions : The tert-butoxy group enhances lipophilicity, improving membrane permeability and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including 4-(tert-butoxy)-2-chloropyrimidine, exhibit notable antimicrobial properties. For instance:

- In vitro Studies : The compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study reported a significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent .

- Mechanism : The antimicrobial effect is likely due to the compound's ability to interfere with bacterial enzyme systems or disrupt cellular membranes.

Anticancer Potential

The anticancer activity of 4-(tert-butoxy)-2-chloropyrimidine has also been explored:

- Cell Line Studies : In vitro tests on cancer cell lines have demonstrated cytotoxic effects. The compound exhibited IC50 values in the micromolar range against several cancer types, indicating its potential as a chemotherapeutic agent .

- Targeting Kinases : Research has identified that pyrimidine derivatives can act on specific kinases involved in cancer progression. For example, studies have shown that modifications at the 4-position can enhance inhibitory activity against key kinases like PfGSK3 and PfPK6, which are implicated in various malignancies .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(tert-butoxy)-2-chloropyrimidine is crucial for optimizing its biological activity:

- Substituent Effects : The presence of electron-donating groups at specific positions on the pyrimidine ring has been correlated with increased anti-inflammatory and anticancer activities. For instance, modifications that enhance hydrophobicity or steric bulk can improve binding affinity to biological targets .

- Comparative Analysis : When compared to other pyrimidine derivatives lacking the tert-butoxy group or with different halogen substitutions, 4-(tert-butoxy)-2-chloropyrimidine demonstrates distinct reactivity profiles and biological activities.

Case Studies

- Antibacterial Efficacy :

-

Anticancer Activity :

- In a series of experiments involving human cancer cell lines, 4-(tert-butoxy)-2-chloropyrimidine displayed significant cytotoxicity, with IC50 values ranging from 5 to 15 µM across different cell types. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What synthetic routes are recommended for preparing 4-(tert-Butoxy)-2-chloropyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution at the 4-position of 2-chloropyrimidine derivatives using tert-butoxide. For example, potassium tert-butoxide can displace leaving groups (e.g., halides) under anhydrous conditions in polar aprotic solvents like DMF or THF at 80–100°C . Optimization includes controlling stoichiometry (1.2–1.5 equiv tert-butoxide) and reaction time (12–24 hours) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure of 4-(tert-Butoxy)-2-chloropyrimidine?

- Methodological Answer :

- NMR Spectroscopy : H-NMR detects tert-butoxy protons as a singlet at δ 1.3–1.5 ppm, while pyrimidine ring protons appear as doublets (δ 7.5–8.5 ppm). C-NMR confirms the tert-butyl carbon at ~80 ppm and pyrimidine carbons at 150–160 ppm .

- Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., [M+H] at m/z 215.07) and fragmentation patterns to validate substituents .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 55.68%, H: 6.54%, N: 13.01%) .

Q. What safety precautions are essential when handling 4-(tert-Butoxy)-2-chloropyrimidine in the laboratory?

- Methodological Answer :

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions.

- In case of exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline solution for 20 minutes.

- Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(tert-Butoxy)-2-chloropyrimidine in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states. The 2-chloro group is electron-withdrawing, activating the 4-position for substitution. Solvent effects (e.g., DMF dielectric constant) can be simulated to optimize reaction barriers. Compare computed IR spectra with experimental data to validate models .

Q. What strategies resolve discrepancies in spectral data during structural characterization?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between tert-butoxy protons and pyrimidine C4 confirm substitution .

- Crystallography : Single-crystal X-ray diffraction (if crystalline) provides definitive bond lengths/angles.

- Literature Comparison : Cross-reference with published spectra of analogs (e.g., 4-(3-Bromophenyl)-2-chloropyrimidine in ) to identify artifacts .

Q. How can 4-(tert-Butoxy)-2-chloropyrimidine be leveraged in antitumor drug development?

- Methodological Answer : The compound serves as a precursor for kinase inhibitors. For example:

- Functionalization : Introduce pharmacophores (e.g., thiophene, nitrophenoxy) at the 6-position via Suzuki coupling .

- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Optimize IC values by modifying substituent polarity (logP 2.5–4.0 enhances bioavailability) .

- SAR Studies : Correlate tert-butoxy steric effects with target binding (e.g., ATP pockets in EGFR kinases) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of 4-(tert-Butoxy)-2-chloropyrimidine under acidic conditions?

- Methodological Answer :

- Controlled Experiments : Replicate hydrolysis studies (e.g., 0.1 M HCl, 25°C) and monitor degradation via HPLC. Compare half-life (t) with literature values.

- Mechanistic Probes : Use O-labeled water to track tert-butoxy cleavage pathways.

- Peer Review : Consult corrigenda (e.g., ) to identify retracted or revised data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.